
4-(Trifluoromethyl)benzyl pivalate
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Overview
Description
4-(Trifluoromethyl)benzyl pivalate: is an organic compound with the molecular formula C13H15F3O2 . It is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further esterified with pivalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)benzyl pivalate typically involves the esterification of 4-(trifluoromethyl)benzyl alcohol with pivalic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)benzyl pivalate can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Organic Synthesis
4-(Trifluoromethyl)benzyl pivalate serves as a versatile intermediate in organic synthesis. Its trifluoromethyl group enhances the lipophilicity and bioavailability of pharmaceutical compounds, making it particularly useful in drug design. It is employed in the development of new synthetic methodologies and as a precursor for synthesizing complex molecules .
Key Reactions:
- Oxidation : Converts to 4-(trifluoromethyl)benzoic acid.
- Reduction : Forms 4-(trifluoromethyl)benzyl alcohol.
- Substitution : Produces various substituted benzyl derivatives.
Biological Research
In biological contexts, this compound is investigated for its potential as a pharmacophore. Compounds with trifluoromethyl groups are known to exhibit enhanced metabolic stability and bioavailability, which are critical for drug efficacy. Studies indicate that such compounds may possess antimicrobial and anticancer activities.
Industrial Applications
The compound is utilized in the production of specialty chemicals and materials due to its unique properties. Applications include:
- Coatings : Used in formulations for protective coatings.
- Adhesives : Acts as a component in adhesive formulations.
- Polymers : Incorporated into polymer matrices to enhance performance characteristics .
Case Study 1: Cobalt-Catalyzed Difluoroalkylarylation
A recent study demonstrated the application of cobalt-catalyzed difluoroalkylarylation using arylzinc pivalates, including derivatives of this compound. This method showed high regioselectivity and yield in synthesizing bioactive compounds, indicating its potential utility in drug discovery .
Case Study 2: Pharmacological Investigations
Research focusing on the structure-activity relationship of related compounds revealed that derivatives containing the trifluoromethyl group exhibited significant binding affinity to specific receptors involved in pain signaling pathways. This highlights the pharmacological relevance of this compound as a lead compound for developing new analgesics .
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)benzyl pivalate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity and binding affinity of the compound to its targets. This can lead to improved pharmacokinetic properties and efficacy in biological systems .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzyl alcohol
- 4-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzyl chloride
Comparison: 4-(Trifluoromethyl)benzyl pivalate is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its analogs. For instance, the ester group can undergo hydrolysis to release the corresponding alcohol and acid, providing a versatile platform for further chemical modifications .
Biological Activity
4-(Trifluoromethyl)benzyl pivalate (CAS No. 155820-03-4) is an organic compound characterized by a trifluoromethyl group attached to a benzyl moiety and a pivalate ester. Its unique structure grants it potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The electronegative fluorine atoms can enhance the compound's binding affinity to enzymes and receptors, potentially altering biochemical pathways. Studies suggest that compounds with trifluoromethyl groups often exhibit increased metabolic stability and altered pharmacokinetic properties compared to their non-fluorinated counterparts .
Antimicrobial Activity
Research has shown that this compound exhibits moderate antibacterial activity. In a study evaluating various derivatives, it was found that this compound had an inhibitory effect on bacterial protein synthesis, specifically targeting the DHDPS enzyme involved in bacterial cell wall synthesis .
Compound | Activity (MIC µg/mL) | Target Enzyme |
---|---|---|
This compound | 32 | DHDPS |
Control (no treatment) | - | - |
Cytotoxicity Studies
In vitro cytotoxicity studies conducted on various cancer cell lines indicated that this compound displayed selective cytotoxicity against certain tumor types. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values of 25 µM and 30 µM, respectively .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25 |
A549 | 30 |
Case Study 1: Antibacterial Efficacy
A recent investigation into the antibacterial properties of fluorinated compounds included this compound. The study utilized a series of gram-positive and gram-negative bacteria to assess the compound's efficacy. The results indicated that while it was less effective than traditional antibiotics, it still demonstrated potential as a lead compound for further development .
Case Study 2: Anticancer Potential
In another study focused on anticancer properties, researchers synthesized several analogs of this compound and evaluated their effects on cancer cell proliferation. The findings suggested that modifications to the pivalate moiety could enhance cytotoxicity, indicating that structural optimization may lead to more effective therapeutic agents .
Properties
IUPAC Name |
[4-(trifluoromethyl)phenyl]methyl 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O2/c1-12(2,3)11(17)18-8-9-4-6-10(7-5-9)13(14,15)16/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLJUQRCUPNCST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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